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Formic acid-d5 (ammonium salt)

Cat. No.: B12390190
M. Wt: 68.087 g/mol
InChI Key: VZTDIZULWFCMLS-AQOVZKNZSA-N
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Description

Significance of Isotopic Labeling in Advanced Chemical Sciences

Isotopic labeling is a technique that involves the replacement of specific atoms within a molecule with their isotopes. cernobioscience.com This process creates a "tagged" version of the compound that can be traced and monitored as it moves through a chemical reaction or a biological system. spectroinlets.comcreative-proteomics.com The ability to track molecular pathways and transformations provides invaluable insights into complex mechanisms at the molecular level. studysmarter.co.uksilantes.com

Deuterium (B1214612) (²H or D), a stable and non-radioactive isotope of hydrogen, is a favored choice for isotopic labeling. cernobioscience.comzeochem.com Its distinct nuclear properties, which differ from the more common protium (B1232500) (¹H), make it readily distinguishable in analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. wikipedia.org

In chemical research, deuterium serves two primary roles:

Tracers: Deuterated compounds act as tracers, allowing scientists to follow the fate of molecules in intricate biological and chemical processes. simsonpharma.com This is crucial for understanding metabolic pathways, reaction kinetics, and the distribution of substances within a system. silantes.comsimsonpharma.com

Internal Standards: In quantitative analysis, particularly in mass spectrometry, deuterated compounds are frequently used as internal standards. wikipedia.orgresearchgate.net Their chemical behavior is nearly identical to their non-deuterated counterparts, but their difference in mass allows for precise and accurate quantification. wikipedia.org

The application of deuterated compounds in scientific research has evolved significantly over time. Initially used to study kinetic isotope effects, their role has expanded to encompass a wide range of applications. scielo.org.mxsnnu.edu.cn In analytical chemistry, they enhance the sensitivity and resolution of NMR spectra. simsonpharma.com In mechanistic studies, the kinetic isotope effect, where the rate of a reaction changes upon isotopic substitution, provides deep insights into reaction pathways. symeres.com

The development of sophisticated analytical instrumentation has further propelled the use of deuterated compounds. Techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS) are now instrumental in studying protein conformation and dynamics. The increasing availability of a diverse array of deuterated reagents has also been a key factor in their widespread adoption. otsuka.co.jp

Overview of Formic Acid-d5 (Ammonium Salt) as a Specialized Deuterated Compound

Among the various deuterated reagents, Formic acid-d5 (ammonium salt) holds a specific and important position. This compound is the ammonium (B1175870) salt of formic acid where all five hydrogen atoms have been replaced by deuterium.

The "d5" designation in Formic acid-d5 (ammonium salt) signifies that all hydrogen positions in both the formate (B1220265) and ammonium ions are occupied by deuterium. This complete deuteration imparts unique characteristics to the molecule. While its chemical reactivity is similar to its non-deuterated analog, its increased molecular weight and distinct spectroscopic properties make it a valuable tool in analytical chemistry. vulcanchem.com This stable isotope labeling allows for its use in applications where differentiation from the natural abundance compound is essential.

Formic acid-d5 (ammonium salt) belongs to the family of deuterated acids and their salts. carlroth.com These reagents are crucial for introducing deuterium into other molecules through chemical synthesis. researchgate.net Specifically, deuterated formic acid and its derivatives are used in various deuteration reactions, sometimes in conjunction with metal catalysts. acs.org The availability of a range of deuterated acids, bases, and solvents provides chemists with a versatile toolkit for isotopic labeling experiments. carlroth.comcarlroth.com

Compound Information Table

Compound NameSynonymsMolecular FormulaLabeled CAS Number
Formic acid-d5 (ammonium salt)---[2H]C(=O)O[2H].[2H]N([2H])[2H]---
Formic acid-d2Methanoic acid-d2DCOOD920-42-3

Table 1: Chemical information for compounds mentioned in the article.

Physicochemical Properties of Formic Acid-d5 (Ammonium Salt)

PropertyValueSource
Molecular Weight68.087 g/mol PubChem
Exact Mass68.063412132 DaPubChem
Molecular FormulaCH₅NO₂PubChem

Table 2: Physicochemical data for Formic acid-d5 (ammonium salt). nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH5NO2 B12390190 Formic acid-d5 (ammonium salt)

Properties

Molecular Formula

CH5NO2

Molecular Weight

68.087 g/mol

InChI

InChI=1S/CH2O2.H3N/c2-1-3;/h1H,(H,2,3);1H3/i1D;/hD4

InChI Key

VZTDIZULWFCMLS-AQOVZKNZSA-N

Isomeric SMILES

[2H]C(=O)O[2H].[2H]N([2H])[2H]

Canonical SMILES

C(=O)O.N

Origin of Product

United States

Synthetic Methodologies for Deuterated Formate Salts

Routes for Deuterium (B1214612) Incorporation into Formic Acid

The introduction of deuterium into the formic acid molecule can be achieved through several strategic approaches, primarily involving hydrogen-deuterium exchange reactions or by building the molecule from already deuterated starting materials.

Acid-catalyzed hydrogen-deuterium exchange (HDX) represents a common method for incorporating deuterium into organic molecules. nih.gov This process typically involves the use of a strong deuterated acid or a Lewis acid in the presence of a deuterium source, such as deuterium oxide (D₂O). nih.gov For formic acid, this approach can facilitate the exchange of the acidic proton. The acid and base-catalyzed HDX process often relies on enolization, which enables the H/D exchange at activated carbon centers. nih.gov

Catalytic systems are also employed to facilitate H/D exchange. For instance, iridium catalysts have been shown to be effective for the dehydrogenation of formic acid in D₂O, which involves an H+/D+ exchange mechanism. nih.govresearchgate.net Similarly, ruthenium catalysts have been used for the transfer deuteration of various organic compounds using formic acid and D₂O, where D₂O serves as the deuterium source. researchgate.netmdpi.com These catalytic methods can offer high efficiency and selectivity under mild conditions. researchgate.netresearchgate.net

An alternative and often more direct route to deuterated formic acid involves the use of precursors that are already deuterated. This method can provide higher isotopic purity and more specific labeling patterns.

A notable example is the pyrolysis of deuterated oxalic acid (oxalic acid-d2). Anhydrous oxalic acid can be recrystallized from deuterium oxide multiple times to achieve a high level of deuteration. The resulting oxalic acid-d2 is then pyrolyzed to yield formic acid-d2. prepchem.com

Another approach involves the use of deuterated methanol (B129727). Industrially, formic acid is often produced from methanol. wikipedia.org By starting with deuterated methanol (CD₃OD), it is possible to synthesize deuterated formic acid. The process typically involves the carbonylation of methanol to methyl formate (B1220265), followed by hydrolysis. wikipedia.org Using deuterated methanol in this sequence would lead to the formation of deuterated formic acid.

Furthermore, deuterated formic acid can be synthesized from other deuterated C1 building blocks. For instance, the use of deuterium-labeled formic acid in the presence of methanol has been shown to produce dimethoxymethane (B151124) (DMM) with a single deuterium atom. d-nb.info

Preparation of Formic Acid-d5 (Ammonium Salt)

Formic acid-d5 (ammonium salt), also known as ammonium (B1175870) formate-d5, has the chemical formula DCO₂ND₄. cymitquimica.comsigmaaldrich.com

The formation of ammonium formate salts, in general, involves the reaction of formic acid with ammonia (B1221849). auctoresonline.orggoogle.com This is a straightforward acid-base neutralization reaction.

To prepare formic acid-d5 (ammonium salt), one would react deuterated formic acid (DCOOD) with deuterated ammonia (ND₃) in a suitable solvent. The reaction of formic acid with an excess of ammonia has been reported to yield ammonium formate. auctoresonline.org

Another method for producing ammonium formate involves the hydrolysis of methyl formate in an aqueous mixture, with the addition of ammonia to maintain the pH and drive the reaction towards the formation of the ammonium salt. google.com To synthesize the deuterated analog, one would need to use deuterated methyl formate and D₂O, along with deuterated ammonia.

The direct reaction of formic acid and ammonia can sometimes result in low yields. auctoresonline.org Therefore, optimizing the reaction conditions is crucial.

Achieving high synthetic yields and isotopic purity is paramount in the preparation of deuterated compounds. For the synthesis of formic acid-d5 (ammonium salt), several factors need to be considered.

The purity of the starting materials, namely deuterated formic acid and deuterated ammonia, directly impacts the isotopic purity of the final product. Commercially available deuterated formic acid often comes as a solution in D₂O, with high atom % D. cymitquimica.com

The reaction conditions, such as temperature and stoichiometry, play a significant role in the yield. For the reaction between formic acid and ammonia, controlling the temperature and using an excess of ammonia can influence the outcome. auctoresonline.org In industrial processes for non-deuterated ammonium formate, maintaining the pH of the reaction mixture is a key parameter to maximize yield and prevent the formation of byproducts like formamide. google.com

The characterization of isotopic purity is a critical step. High-resolution mass spectrometry (HRMS) is a powerful technique for determining the isotopic purity of deuterium-labeled compounds by analyzing the relative abundance of H/D isotopolog ions. researchgate.net

Advanced Deuteration Techniques for Specific Labeling

Beyond the general methods described above, advanced techniques are being developed for the specific and selective incorporation of deuterium. These methods are often catalyst-driven and can achieve high levels of deuteration at specific positions within a molecule.

For example, nickel-catalyzed hydrodefluorination of CF₃-alkenes using deuterated formic acid has been demonstrated as a method to synthesize deuterated gem-difluoroalkenes. rsc.org This highlights the use of deuterated formic acid as a deuterium source in more complex transformations.

The Leuckart–Wallach reaction, a reductive amination process, can be modified to produce highly deuterated formamides using deuterated formic acid. beilstein-journals.orgnih.gov This showcases the versatility of deuterated formic acid as a reagent in organic synthesis.

Furthermore, transition-metal-catalyzed hydrogen isotope exchange (HIE) reactions have become a powerful tool for late-stage deuteration of complex molecules, offering high regioselectivity. acs.orgresearchgate.net While not a direct synthesis of formic acid-d5, these methods demonstrate the broader context of advanced deuteration strategies where deuterated formic acid itself can be a target or a reagent.

Mechanistic Considerations for Deuterium Placement

The placement of deuterium atoms onto the formate structure is governed by the specific reaction mechanism employed. Several catalytic and synthetic strategies have been developed, each with distinct mechanistic pathways for deuterium incorporation.

A primary method for synthesizing deuterated formates is through the catalytic hydrogenation of carbon dioxide (CO₂) using a deuterium source. acs.org In this process, a metal catalyst, often based on transition metals like ruthenium or manganese, facilitates the reaction between CO₂ and deuterium gas (D₂). acs.orgmdpi.com The mechanism generally involves the activation of D₂ by the metal center to form a metal-deuteride intermediate. acs.orgresearchgate.net Subsequently, CO₂ coordinates to the metal center and inserts into the metal-deuteride bond, forming a deuterated formate species (DCOO⁻) that remains bound to the catalyst. mdpi.com The final deuterated formate salt is then released, often in the presence of a base. acs.orgchemrxiv.org

Another approach involves H/D exchange reactions on a pre-existing formate salt. These are equilibrium processes where hydrogen atoms on the formate molecule are swapped for deuterium atoms from a deuterium source, such as deuterium oxide (D₂O). acs.org The efficiency of this exchange can be influenced by catalysts and reaction conditions.

Deuterated formate salts can also serve as deuterium donors themselves in palladium-catalyzed reactions. For instance, deuterium-labeled formate salts have been used for Br/D exchange reactions on aryl bromides. rsc.org The proposed mechanism suggests that the oxidative addition of the aryl bromide to the palladium catalyst is the rate-limiting step, followed by the transfer of deuterium from the formate. rsc.org

Studies using isotopically labeled formic acid, for example, in decarbonylation reactions in sulfuric acid, have utilized deuterium to probe reaction mechanisms. osti.gov Such experiments help to determine whether a C-H bond is broken in the rate-determining step of a reaction, a concept known as the kinetic isotope effect. nih.govacs.org

The choice of synthetic route and catalyst system is paramount as it dictates where the deuterium atom is placed. For instance, in the synthesis of deuterated alcohols from benzaldehydes, a mixture of DCO₂D and triethylamine (B128534) with a ruthenium catalyst ensures the stereospecific placement of deuterium. organic-chemistry.org

Challenges in Achieving High Deuterium Enrichment

Synthesizing formate salts with high levels of deuterium enrichment presents several significant challenges. High isotopic purity is crucial for many applications, as the presence of non-deuterated or partially deuterated species can complicate experimental results. nih.gov

Isotopic Scrambling and Back-Exchange: One of the primary difficulties is preventing isotopic scrambling, where deuterium atoms are unintentionally lost or exchanged with protium (B1232500) (¹H) from the solvent or other reagents. acs.org Hydrogen/deuterium exchange reactions are often equilibrium processes, which makes it difficult to achieve 100% enrichment using only stoichiometric amounts of the deuterium source. acs.org To drive the equilibrium toward the deuterated product, a large excess of the labeling reagent is typically required. acs.org

Synthesis and Purification: The synthesis of highly enriched compounds often requires multi-step procedures, sometimes under harsh conditions like high temperatures or pressures, which can be challenging to control and may not be compatible with all functional groups. rsc.org Furthermore, separating the desired deuterated compound from its non-deuterated or partially deuterated counterparts is often impossible using standard purification techniques like chromatography, as the physical properties are nearly identical. nih.gov This necessitates synthetic methods that are highly selective and efficient in deuterium incorporation from the outset.

Catalyst Performance and Stability: In catalytic processes, such as the hydrogenation of CO₂, the efficiency and stability of the catalyst are critical. chemrxiv.org The catalyst must be highly active to achieve high turnover numbers (TON) and turnover frequencies (TOF), ensuring that the process is efficient. chemrxiv.org Catalyst deactivation or side reactions can lead to lower yields and incomplete deuteration.

Below is a data table summarizing catalyst systems used in the hydrogenation of CO₂ to formate, which is a key reaction for producing deuterated formates when D₂ is used as the hydrogen source.

Catalyst SystemBase/SolventConditionsTurnover Number (TON)Ref.
[Ir(H)₃(PNP-iPr)]KOH / THF120 °C, 60 bar H₂/CO₂3,500,000 acs.org
[RuH(Cl)(CO)(PNP-tBu)]DBU / DMF120 °C, 60 bar H₂/CO₂200,000 chemrxiv.org
fac-[Mn(CH₂CH₂CH₃)(dippe)(CO)₃]DBU / LiOTf80 °C, 75 bar H₂/CO₂6,250 acs.orgresearchgate.net
[RuCl(κ³-tpm)(PPh₃)(MeCN)]ClDBU / LiOTf / iPrOH120 °C, 80 bar H₂/CO₂> 54,000 chemrxiv.org

This table illustrates the performance of various catalysts in producing formate from CO₂, a reaction adaptable for deuterated formate synthesis.

Another table presents findings from a palladium-catalyzed Br/D exchange using deuterated formate, highlighting the efficiency of deuterium incorporation.

SubstrateDeuterium SourceCatalyst / LigandDeuterium IncorporationRef.
Ethyl 4-bromobenzoateDCOONaPd₂(dba)₃ / t-Bu₃PHigh rsc.org
Aryl BromidesDCOOM (M=Na, K)Pd₂(dba)₃ / t-Bu₃PGood to Excellent rsc.org

This table shows the utility of deuterated formate salts as deuterium donors.

Overcoming these challenges is essential for the continued use of deuterated formate salts in advanced scientific research.

Applications in Advanced Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

In NMR spectroscopy, the presence of protonated solvents can generate large signals that obscure the signals of the analyte under investigation. pharmaffiliates.commyuchem.com Deuterated solvents, in which hydrogen atoms are replaced by deuterium (B1214612), are therefore essential for acquiring clear and interpretable spectra. pharmaffiliates.commyuchem.com Formic acid-d5 (ammonium salt) serves as a valuable component in the preparation of deuterated solutions for NMR analysis.

Formic Acid-d5 (Ammonium Salt) as a Deuterated Solvent Component for Biomolecular NMR

The study of biomolecules such as proteins and nucleic acids by NMR spectroscopy often requires aqueous solvent systems to maintain their native structure and function. nih.gov The use of deuterated buffers is crucial in these studies to minimize the interference from solvent protons. michaelchimenti.comisotope.com Formic acid-d5 (ammonium salt), being a deuterated form of ammonium (B1175870) formate (B1220265), can be used as a component of the deuterated buffer system. cdhfinechemical.com Its application is particularly advantageous in biomolecular NMR where the concentration of the analyte may be low, and reducing background signals is critical for obtaining high-quality data. michaelchimenti.com The production of highly deuterated proteins, often expressed in media containing D₂O, benefits from the use of deuterated buffer components to maintain the isotopic purity of the sample environment. nih.gov

Utilization in pH Buffering for NMR Experiments in Deuterated Media

Maintaining a stable pH is critical for many biomolecular NMR studies, as the chemical shifts of many resonances are pH-dependent. nih.gov Formate has been identified as a useful internal pH indicator for biomolecular NMR samples. nih.gov The chemical shift of the formate proton is sensitive to pH changes, allowing for non-invasive monitoring of the sample's pH directly within the NMR tube. nih.govnih.gov By using the deuterated form, Formic acid-d5 (ammonium salt), pH can be controlled and monitored in deuterated media without introducing significant proton signals that could interfere with the analysis of the biomolecule of interest. isotope.comnih.gov This is particularly relevant for studying pH-dependent conformational changes or binding events in proteins and other biological macromolecules.

A study on ammonium quantification in human plasma by ¹H-NMR highlighted the importance of controlling pH and the use of deuterated solvents for accurate analysis. nih.gov While this study focused on the ammonium cation, the principles of managing pH in a deuterated environment are broadly applicable. The use of a deuterated buffer component like formic acid-d5 (ammonium salt) ensures that the buffering capacity is maintained while minimizing spectral interference. isotope.com

Investigating Solute-Solvent Interactions in Deuterated Systems

NMR spectroscopy is a powerful technique for studying the interactions between a solute and the surrounding solvent molecules. The use of deuterated solvents is fundamental in these studies to selectively observe the signals of the solute without overlap from the solvent. By employing Formic acid-d5 (ammonium salt) as a component of the solvent system, researchers can investigate interactions such as hydrogen bonding and conformational changes of a solute in a deuterated, buffered environment. The deuterium atoms of the formic acid-d5 (ammonium salt) have a nuclear spin and relaxation properties that are distinct from protons, allowing for specific NMR experiments, such as Nuclear Overhauser Effect (NOE) studies, to probe the spatial proximity and interactions between the solute and the deuterated solvent components.

Mass Spectrometry (MS) and Chromatography-Mass Spectrometry (LC-MS)

In quantitative mass spectrometry, an internal standard is often used to improve the accuracy and precision of the measurement. An ideal internal standard is a compound that is chemically very similar to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer. Stable isotope-labeled compounds, such as those containing deuterium, are considered the gold standard for internal standards in MS-based quantification. nih.gov

Role as an Internal Standard in Quantitative Mass Spectrometry

Formic acid-d5 (ammonium salt) can serve as an excellent internal standard in quantitative LC-MS analyses of its non-deuterated counterpart, ammonium formate, or other small polar molecules. By adding a known amount of the deuterated standard to the sample, any variations that occur during sample preparation, injection, and ionization can be corrected for. cerilliant.com The analyte and the internal standard co-elute during chromatography and experience similar ionization efficiencies in the mass spectrometer's source. chromforum.org The ratio of the signal from the analyte to the signal from the internal standard is then used to determine the concentration of the analyte, leading to more reliable and reproducible results. researchgate.net

This approach is widely used in various fields, including clinical research for the quantification of antibiotics in plasma and in proteomics for the absolute quantification of peptides. researchgate.netthermofisher.com

Matrix Effects: Biological samples are complex mixtures containing numerous compounds that can interfere with the ionization of the analyte in the mass spectrometer, a phenomenon known as the matrix effect. chromatographyonline.comnih.gov This can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification. chromatographyonline.com Because a deuterated internal standard like Formic acid-d5 (ammonium salt) has nearly identical physicochemical properties to the unlabeled analyte, it is affected by the matrix in the same way. myadlm.org By calculating the ratio of the analyte to the internal standard, the variability introduced by the matrix effect can be effectively compensated for. rsc.org

Recovery Losses: During sample preparation steps such as extraction and purification, some of the analyte may be lost. nih.gov These losses can be variable and difficult to control. When a deuterated internal standard is added at the beginning of the sample preparation process, it will be subject to the same losses as the analyte. nih.gov Therefore, the ratio of the analyte to the internal standard remains constant, allowing for accurate quantification despite incomplete recovery. nih.govresearchgate.net

The following table illustrates the principle of using a deuterated internal standard to correct for matrix effects and recovery losses in a hypothetical quantitative LC-MS experiment.

Table 1: Hypothetical Data Illustrating the Compensation for Matrix Effects and Recovery Losses Using a Deuterated Internal Standard

SampleAnalyte Peak Area (Arbitrary Units)Deuterated IS Peak Area (Arbitrary Units)Analyte/IS RatioCalculated Concentration (µg/mL)
Calibration Standard 1 100050000.201.0
Calibration Standard 2 500050001.005.0
Calibration Standard 3 1000050002.0010.0
Sample A (No Matrix Effect, 100% Recovery) 750050001.507.5
Sample B (Matrix Suppression, 100% Recovery) 600040001.507.5
Sample C (No Matrix Effect, 80% Recovery) 600040001.507.5
Sample D (Matrix Enhancement, 80% Recovery) 900060001.507.5

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

As shown in the table, despite variations in the absolute peak areas of both the analyte and the internal standard due to matrix effects and recovery losses, the ratio of the analyte to the internal standard remains consistent for the same concentration. This demonstrates the robustness of using a deuterated internal standard for accurate quantitative analysis.

Applications in Hydrogen-Deuterium Exchange (HDX) Mass Spectrometry

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful technique used to investigate protein conformation, dynamics, and interactions. nih.gov The underlying principle is the exchange of labile hydrogens (e.g., on backbone amides in proteins) with deuterium atoms when the molecule is exposed to a deuterated solvent like deuterium oxide (D₂O). The rate of this exchange is highly dependent on the hydrogen's solvent accessibility and its involvement in hydrogen bonding. researchgate.net By measuring the increase in mass over time, information about the protein's structure can be inferred. nih.gov

In a typical HDX-MS experiment on a protein, regions that are highly flexible or solvent-exposed will exchange hydrogens for deuterium rapidly. In contrast, regions that are part of a stable secondary structure (like an alpha-helix or beta-sheet) or are buried within the protein's core are protected from exchange, resulting in a much slower rate of deuterium uptake. This differential exchange rate provides a detailed map of the protein's conformational landscape. The technique is particularly useful for comparative studies, such as identifying the binding site of a ligand, where the binding region often becomes "protected" and shows reduced deuterium exchange upon complex formation. nih.gov

The principles of HDX are not limited to large proteins. The technique can also be applied to small molecules, or metabolites, to aid in their structural elucidation. For metabolites, HDX is used to count the number of labile hydrogens—those attached to heteroatoms like oxygen, nitrogen, or sulfur. semanticscholar.org This count provides a critical constraint that helps to narrow down the possible chemical structures for an unknown compound identified in an untargeted metabolomics study. semanticscholar.org

On-line HDX-MS methods are particularly efficient for this purpose. In such a setup, the analyte is passed through an HPLC column using a deuterated mobile phase. Formic acid-d5 (ammonium salt), in combination with D₂O and deuterated organic solvents, can be used to create a fully deuterated mobile phase for techniques like hydrophilic interaction liquid chromatography (HILIC). semanticscholar.orgmdpi.com As the metabolite travels through the column, its labile hydrogens exchange with deuterium from the mobile phase. The mass difference between the analyte when run with a normal (protiated) mobile phase versus a deuterated mobile phase reveals the precise number of exchangeable hydrogens. semanticscholar.orgnih.gov

Table 2: Application of HILIC-HDX-MS for Metabolite Analysis
Experimental StepDescriptionInformation GainedRole of Formic Acid-d5 (Ammonium Salt)
Protiated AnalysisMetabolite is analyzed using a standard HILIC mobile phase (e.g., containing H₂O, acetonitrile, and ammonium formate).Measures the initial monoisotopic mass of the metabolite.N/A (its non-deuterated counterpart is used).
Deuterated AnalysisThe analysis is repeated, but the mobile phase is switched to its deuterated version. semanticscholar.orgMeasures the new, higher mass of the metabolite after on-column H/D exchange.Serves as a deuterated mobile phase modifier to ensure a fully deuterated environment for complete exchange. semanticscholar.org
Mass ComparisonThe mass from the protiated analysis is subtracted from the mass of the deuterated analysis.The resulting mass difference (Δm), divided by ~1.0063 Da, gives the exact number of labile hydrogens. semanticscholar.orgContributes to the deuterium-rich environment needed for the mass shift to occur.

Influence on Ionization Efficiency and Adduct Formation in LC-MS

The formation of unwanted metal adducts ([M+Na]⁺, [M+K]⁺) is a common challenge in ESI-MS. These adducts primarily arise from trace alkali metal salt impurities present in solvents, reagents, glassware, and even the sample itself. nih.gov Several strategies can be employed to mitigate their formation:

Use of High-Purity Reagents: The most direct approach is to use high-purity or MS-grade solvents and additives to minimize the introduction of metal contaminants. nih.gov

Lowering Mobile Phase pH: Adding an acid, such as formic acid, to the mobile phase increases the concentration of protons (H⁺). This creates an environment that thermodynamically favors the formation of the protonated molecule [M+H]⁺ over metal adducts. ansfoundation.org

Addition of a Volatile Ammonium Salt: The presence of a high concentration of ammonium ions can competitively suppress the formation of metal adducts. ansfoundation.org

Use of Chelating Agents: In some cases, adding a metal chelator to the mobile phase can sequester metal ions and prevent them from forming adducts with the analyte, though this is less common. nih.gov

When using a deuterated salt like formic acid-d5 (ammonium salt), these principles remain the same. While it does not inherently prevent metal adduct formation, it ensures that any ammonium adducts formed will be mass-shifted (e.g., [M+ND₄]⁺), making them easy to identify and potentially avoiding isobaric interference with other species in the spectrum.

Optimizing an LC-MS method involves adjusting multiple parameters to achieve the best sensitivity, specificity, and chromatographic performance. When using a deuterated formate additive, the optimization process follows standard procedures, with special attention to the ions being formed. chromatographyonline.com

Key parameters for optimization include:

Ion Source Parameters: Voltages (e.g., capillary, cone), gas flows (e.g., nebulizer, desolvation), and temperatures must be tuned to maximize the signal for the specific ion of interest. This is typically done by infusing a solution of the analyte and adjusting parameters to find the "sweet spot" for signal intensity. chromatographyonline.com If a deuterated ammonium adduct ([M+ND₄]⁺) is the most stable or abundant ion, these parameters can be optimized to favor its formation and transmission. technologynetworks.com

Mobile Phase Composition: The concentration of the additive is critical. For instance, studies have shown that a 10 mM formate buffer at pH 3 can significantly improve MS sensitivity for proteins compared to other additives. nih.gov The optimal concentration will be a balance between achieving good peak shape and maximizing ionization efficiency without causing excessive ion suppression. researchgate.net

Collision Energy (for MS/MS): In tandem mass spectrometry, the collision energy used to fragment the precursor ion must be optimized for each specific transition (precursor ion → product ion) to achieve the highest sensitivity in quantitative methods like multiple reaction monitoring (MRM). technologynetworks.com

The use of a deuterated additive does not fundamentally change the physics of the ionization process but does change the mass of the resulting adducts. Therefore, optimization must be performed while monitoring the correct mass-to-charge ratios for the deuterated species.

Chromatographic Applications of Deuterated Formate Salts

Formic Acid-d5 (Ammonium Salt) as a Mobile Phase Modifier in Liquid Chromatography

Formic acid-d5 (ammonium salt), also known as deuterated ammonium (B1175870) formate (B1220265), is a valuable mobile phase modifier in liquid chromatography (LC), particularly in methods coupled with mass spectrometry (MS). Its use is analogous to its non-deuterated counterpart, ammonium formate, but with specific advantages in certain applications, such as hydrogen/deuterium (B1214612) exchange (HDX) studies.

In reversed-phase high-performance liquid chromatography (RP-HPLC), maintaining a stable and appropriate pH is crucial for achieving reproducible separations and good peak shapes, especially for ionizable compounds. chromatographyonline.com Formic acid and its ammonium salt are commonly used to create a buffer system to control the pH of the mobile phase. researchgate.net The formic acid/ammonium formate buffer system is effective in a pH range around the pKa of formic acid (approximately 3.75). researchgate.netelementlabsolutions.com By controlling the pH, the ionization state of analytes can be managed, which in turn affects their retention on the nonpolar stationary phase. zeptometrix.com For basic compounds, a low pH mobile phase ensures they are in their protonated, more polar form, leading to predictable retention behavior. shimadzu.com

The use of ammonium formate, including its deuterated form, helps to create a buffered mobile phase that can resist small changes in pH, leading to more robust and reproducible chromatography. chromatographyonline.com This is particularly important when dealing with complex biological samples where matrix effects can alter the mobile phase pH. nih.gov The ammonium ion, being volatile, is compatible with mass spectrometry detection. chromatographyonline.com

Table 1: Common pH Adjusting Reagents and Buffers in HPLC

Reagent/Buffer pKa or Buffer Range UV Cutoff (nm)
Trifluoroacetic Acid 0.2 210
Formic Acid 3.8 210
Acetic Acid 4.8 230
Ammonium Hydroxide 9.2 200
Ammonium Formate / Formic Acid 3.3 - 4.3; 8.8 - 9.8 210
Ammonium Acetate / Acetic Acid 3.8 - 5.8; 8.2 - 10.2 205
Ammonium Bicarbonate 5.9 - 6.9; 8.8 - 9.8 200

This table is adapted from data available in scientific literature. elementlabsolutions.com

The addition of formate salts to the mobile phase can significantly improve chromatographic resolution and peak shape. Formic acid alone in the mobile phase can sometimes lead to poor peak shapes for certain compounds. researchgate.net The combination of formic acid with ammonium formate increases the ionic strength of the mobile phase, which can improve peak symmetry and reduce tailing, especially for basic analytes. nih.govresearchgate.net This is because the increased ionic strength can help to minimize undesirable secondary interactions between basic analytes and residual silanol (B1196071) groups on the silica-based stationary phase. zeptometrix.com

The use of deuterated solvents as mobile phase components, including deuterated formic acid salts, can lead to more efficient separation systems. nih.gov Studies have shown that replacing protiated mobile phase components with their deuterated analogues can result in increased retention factors and improved chromatographic resolution of isotopologues. nih.gov While this effect is primarily due to modifications in phase ratios and hydrophobic effects, it highlights the potential for deuterated additives to enhance separation performance. nih.gov

Formic acid and its ammonium salts are widely used in LC-MS applications due to their volatility, which is essential for efficient ionization in the mass spectrometer source. missouri.eduwaters.com Non-volatile buffers, such as phosphates, can contaminate the MS instrument and suppress the analyte signal. waters.com The use of formic acid provides protons, facilitating the formation of [M+H]+ ions in positive electrospray ionization (ESI) mode. researchgate.net

Formic acid-d5 (ammonium salt) is particularly crucial for hydrogen/deuterium exchange mass spectrometry (HDX-MS). In HDX-MS, the exchange of labile hydrogens for deuterium is monitored to study protein conformation and dynamics. researchgate.netbiorxiv.orgnist.gov To minimize back-exchange (the loss of incorporated deuterium) during the LC separation, it is advantageous to use a fully deuterated mobile phase, which includes D₂O, deuterated organic solvent, and a deuterated modifier like formic acid-d5 (ammonium salt). nih.govmdpi.com This ensures that the level of deuterium incorporation is maintained until the sample reaches the mass spectrometer, leading to more accurate and reliable HDX data. mdpi.com

Role in Hydrophilic Interaction Liquid Chromatography (HILIC)

Hydrophilic Interaction Liquid Chromatography (HILIC) is a separation technique that utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, typically acetonitrile, and a small amount of a more polar solvent, like water. chromatographyonline.com This technique is well-suited for the separation of highly polar compounds that are poorly retained in reversed-phase chromatography. chromatographyonline.comlabrulez.com

In HILIC, mobile phase additives play a critical role in achieving good separation and peak shape. restek.com Ammonium formate is a commonly used buffer in HILIC because it provides better peak shape compared to using only formic acid. chromatographyonline.com The salt helps to establish a consistent and reproducible water layer on the polar stationary phase, which is essential for the HILIC retention mechanism. windows.net The use of ammonium formate can enhance the separation of various polar metabolites, including amino acids, sugars, and nucleotides. researchgate.net

Formic acid-d5 (ammonium salt) can be used in HILIC for applications requiring a deuterated mobile phase, such as in metabolomics studies involving isotopic labeling. lcms.cz The principles of enhancing separation through pH control and ionic strength modulation are the same as in reversed-phase, but the retention mechanism is different, relying on partitioning into the aqueous layer and polar interactions with the stationary phase. windows.net

The integration of HILIC with HDX-MS (HILIC-HDX-MS) is a powerful technique for the analysis of polar metabolites and for studying their structure and interactions. nih.govnih.gov In this approach, using a fully deuterated mobile phase is critical to preserve the deuterium labeling during the separation process. mdpi.com

A "full HILIC-HDX-MS" setup involves the use of D₂O, deuterated mobile-phase modifiers like D₅-ammonium formate and D₂-formic acid, and resuspending the sample in a deuterated solvent mixture. nih.govmdpi.com This approach has been shown to provide complete H/D exchange for evaluated metabolites and demonstrates better performance compared to methods with only partial deuteration of the mobile phase. mdpi.com The use of Formic acid-d5 (ammonium salt) is integral to this method, ensuring the integrity of the deuterium labeling and enabling the successful application of HILIC-HDX-MS for untargeted metabolomics and the structural elucidation of unknown polar compounds. researchgate.netmdpi.com

Table 2: Chemical Compounds Mentioned

Compound Name
Formic acid-d5 (ammonium salt)
Deuterated ammonium formate
Ammonium formate
Formic acid
Trifluoroacetic acid
Acetic acid
Ammonium hydroxide
Ammonium acetate
Ammonium bicarbonate
D₂O (Deuterium oxide)
D₅-ammonium formate
D₂-formic acid
Acetonitrile
Methanol (B129727)
Water

Considerations for Deuterated Mobile Phases in Trace Analysis

The escalating demand for highly sensitive and selective analytical methods for trace-level quantification has propelled the exploration of innovative approaches in liquid chromatography-mass spectrometry (LC-MS). One such approach is the utilization of deuterated mobile phases, where protonated solvents and additives are replaced with their deuterium-labeled counterparts, such as formic acid-d5 (ammonium salt). This strategy introduces a range of considerations that can be leveraged to enhance analytical performance, particularly in complex matrices and for challenging analytes. The primary areas of impact include managing mass spectral interpretation, understanding chromatographic behavior, and improving analytical selectivity.

A significant advantage of employing deuterated mobile phase additives lies in the ability to differentiate isobaric compounds—molecules that share the same nominal mass but differ in structure. This is particularly valuable in fields like lipidomics and pharmaceutical impurity profiling. A notable application involves the use of deuterated formate to distinguish between phosphatidylcholines (PCs) and phosphatidylserines (PSs). acs.orgnih.gov In negative ion mode ESI-MS, PCs ionize through adduction with formate, while PSs ionize via hydrogen abstraction. acs.org By substituting protiated formate with its deuterated form, the mass of PC adducts is shifted by the mass of the deuterium atoms, whereas the mass of PS ions remains unchanged. This mass shift allows for their unambiguous differentiation, even at low biological concentrations. nih.gov

On-line hydrogen/deuterium (H/D) exchange facilitated by deuterated mobile phases (e.g., D₂O) serves as a powerful tool for the structural elucidation of unknown compounds, such as pharmaceutical impurities and degradants. nih.govamericanpharmaceuticalreview.com The exchange of labile protons (on -OH, -NH, -SH, and -COOH groups) for deuterium atoms results in a predictable mass increase, providing crucial information about the number of exchangeable hydrogens in a molecule. nih.gov This technique is instrumental in distinguishing between structural isomers, a common challenge in pharmaceutical analysis. researchgate.net The H/D exchange is typically rapid, and the chromatographic performance using deuterated mobile phases is often comparable to their protic equivalents. nih.gov

However, the use of deuterated solvents is not without its complexities. The kinetic isotope effect (KIE) can influence chromatographic retention times. The substitution of hydrogen with the heavier deuterium isotope can alter the strength of intermolecular interactions between the analyte and the stationary phase. researchgate.net While often minor, this can lead to shifts in retention time which, in some instances, may even alter the elution order of closely related compounds. nih.govresearchgate.net Therefore, initial method development may involve a comparison between protonated and deuterated mobile phases to fully characterize any chromatographic changes. nih.gov

From a mass spectrometry perspective, the interpretation of data from deuterated mobile phases requires careful consideration. The incorporation of deuterium into analytes with exchangeable protons must be accounted for to ensure correct molecular weight assignment. nih.gov In some cases, incomplete or partial H/D exchange can result in the appearance of multiple isotopic peaks for a single analyte, which can complicate spectral interpretation if not anticipated. nih.gov

For trace analysis, the purity of all mobile phase components is paramount to minimize background noise and maximize the signal-to-noise ratio. chromatographyonline.com This principle extends to deuterated solvents and additives. The use of high-purity deuterated reagents is essential to prevent the introduction of contaminants that could interfere with the detection of trace-level analytes. While deuterated internal standards are a well-established tool to compensate for matrix effects and analyte loss during sample preparation, the use of a deuterated mobile phase itself necessitates a high degree of chemical purity to realize its full benefits in enhancing sensitivity and selectivity. chromatographyonline.com

The table below summarizes key research findings related to the application of deuterated mobile phases in LC-MS analysis.

Research FocusKey FindingApplication ExampleReference
Isobaric Compound DifferentiationUse of deuterated formate shifts the mass of phosphatidylcholine (PC) adducts, allowing distinction from isobaric phosphatidylserines (PSs).Lipidomics analysis of rat liver mitochondria extracts. acs.orgnih.gov
Structural Elucidation of ImpuritiesOn-line H/D exchange with D₂O in the mobile phase helps determine the number of labile hydrogens, aiding in the identification of unknown pharmaceutical impurities.Analysis of developmental drugs including amides, amines, and lipopeptides. nih.gov
Chromatographic BehaviorA slight shift in analyte retention time can occur due to the deuterium isotope effect when substituting H₂O with D₂O.Observed in LC-MS-NMR experiments when characterizing low molecular weight analytes. nih.gov
Mass Spectral InterpretationPartial H/D exchange can lead to the observation of multiple mass peaks for a single analyte, complicating mass spectra.Analysis of propranolol (B1214883) using a mobile phase of D₂O and non-deuterated acetonitrile. nih.gov
Kinetic Isotope Effect (KIE)Deuterated compounds generally show less interaction with the stationary phase in reversed-phase liquid chromatography, often eluting earlier than their protiated counterparts.Separation of deuterated and non-deuterated isomers. researchgate.net

The following table outlines the primary considerations for analysts when implementing deuterated mobile phases for trace analysis.

ConsiderationDescriptionPotential Impact on Trace Analysis
Analyte-Solvent InteractionDeuterium substitution can alter the polarity and interaction of the mobile phase with both the analyte and the stationary phase.May cause shifts in retention time (Kinetic Isotope Effect), potentially improving or worsening separation of critical pairs. researchgate.net
Hydrogen/Deuterium ExchangeLabile hydrogens on analytes can exchange with deuterium from the solvent, leading to an increase in the analyte's mass.Useful for structural elucidation by confirming the number of exchangeable protons, but requires careful data interpretation to avoid misidentification. nih.govnih.gov
Solvent PurityThe presence of protonated solvent impurities or other contaminants can create background noise and interfere with the detection of trace analytes.High-purity deuterated solvents are essential to achieve low detection limits and maintain a high signal-to-noise ratio. chromatographyonline.com
Adduct FormationDeuterated additives (e.g., d-formate) will form deuterated adducts, shifting the m/z of certain analytes.Can be used strategically to resolve isobaric interferences and confirm ionization pathways. acs.org
Cost and AvailabilityDeuterated solvents and reagents are generally more expensive than their protonated counterparts.May be a limiting factor for routine or high-throughput analyses, though the analytical benefits can justify the cost for specific applications. nih.gov

Investigation of Reaction Mechanisms and Catalysis

Elucidation of Chemical Reaction Pathways Using Isotopic Labeling

Isotopic labeling with deuterium (B1214612) is a fundamental technique in physical organic chemistry for unraveling the intricate steps of a reaction mechanism. By introducing a "heavy" atom, the course of that atom can be followed throughout a chemical transformation, and its influence on the reaction rate can be measured.

The use of Formic acid-d5 (ammonium salt) as a deuterium source enables chemists to trace the fate of the deuterium atoms during a reaction. In catalytic transfer hydrogenation, for instance, deuterated ammonium (B1175870) formate (B1220265) serves as the donor of deuterium atoms. nih.gov By analyzing the product mixture using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can pinpoint the exact location of the deuterium atoms in the final product molecules.

This atomic tracing is crucial for distinguishing between proposed reaction pathways. For example, in the reduction of a complex molecule, determining which specific hydrogen atoms in the product originated from the formate source can confirm or disprove a hypothesized transition state or intermediate structure. This method has been successfully applied in the preparation of deuterium-labeled peptides, where deuterated ammonium formate was used to dehalogenate a precursor, resulting in the specific incorporation of deuterium into the final peptide structure. nih.gov

When a hydrogen atom is replaced by a deuterium atom at a position involved in bond-breaking or bond-forming in the rate-determining step of a reaction, a change in the reaction rate is often observed. wikipedia.org This phenomenon is known as the Kinetic Isotope Effect (KIE). The KIE is expressed as the ratio of the rate constant of the reaction with the light isotope (kH) to the rate constant with the heavy isotope (kD). libretexts.org

The significant mass difference between hydrogen and deuterium (approximately 100%) can lead to large and easily measurable KIEs. libretexts.org The primary cause of the KIE is the difference in zero-point vibrational energies of C-H versus C-D bonds; the C-D bond is stronger and has a lower zero-point energy, thus requiring more energy to break. wikipedia.org

Studies using deuterated formate have demonstrated primary kinetic isotope effects, which strongly indicates that the cleavage of the C-H (or C-D) bond is part of the rate-limiting step of the reaction. nih.govnih.gov Observing a significant KIE (typically kH/kD > 2) provides compelling evidence for mechanisms where formate acts as a hydride (or deuteride) donor in the slowest step of the reaction. libretexts.org

Table 1: Types of Kinetic Isotope Effects (KIE)

KIE Type Description Typical kH/kD Value Mechanistic Implication
Primary KIE The isotope is directly involved in a bond that is broken or formed in the rate-determining step. wikipedia.org > 2 (Normal) The C-H/C-D bond cleavage is part of the rate-determining step. nih.gov
Secondary KIE The isotopic substitution is at a site not directly involved in bond-breaking but is located near the reaction center (e.g., α or β to the reacting carbon). wikipedia.org 0.7 - 1.5 Indicates changes in hybridization or hyperconjugation at the transition state. libretexts.org

| Inverse KIE | The deuterated compound reacts faster than the hydrogenated compound. | < 1 | Often observed when a C-H bond becomes stiffer in the transition state compared to the reactant. rutgers.edu |

Formic Acid-d5 (Ammonium Salt) in Catalytic Processes

Deuterated ammonium formate is a versatile reagent in the study and application of various catalytic processes, from providing a source of deuterium for reductions to probing the mechanisms of dehydrogenation systems.

Formic acid and its salts are widely used as hydrogen donors in catalytic transfer hydrogenation (CTH), a safer and often more convenient alternative to using high-pressure hydrogen gas. mdpi.com Formic acid-d5 (ammonium salt) functions as an excellent deuterium transfer agent in these reactions. This process, known as catalytic transfer deuterogenation, is a valuable method for the specific and efficient introduction of deuterium into organic molecules.

A notable application is the reductive dehalogenation of peptides containing p-chlorophenylalanine. nih.gov Using deuterated ammonium formate in a deuterated solvent with a palladium catalyst effectively replaces the chlorine atom with a deuterium atom, yielding a specifically labeled peptide. nih.gov This technique is instrumental in synthesizing deuterated standards for mass spectrometry or for use in NMR studies to probe protein structure and dynamics.

Table 2: Examples of Reductions Using Formic Acid/Formate as a Hydrogen Donor

Substrate Type Product Type Catalyst Example Reference
Aromatic Carbonyls Aromatic Alcohols Pd/Carbon mdpi.com
Aromatic Nitriles Aromatic Amines Pd/Al2O3 mdpi.com
Nitroarenes Anilines Iron-based complex organic-chemistry.org
Alkenes Alkanes Ruthenium-based complex organic-chemistry.org

The catalytic dehydrogenation of formic acid is a key reaction for chemical hydrogen storage, as it produces hydrogen gas and carbon dioxide. nih.gov This process is catalyzed by a variety of homogeneous and heterogeneous catalysts, including those based on palladium, gold, and ruthenium. nih.govresearchgate.netfau.eunih.gov

When Formic acid-d5 (ammonium salt) is used in these systems, the gas stream produced consists of deuterated hydrogen (D2), hydrogen deuteride (B1239839) (HD), and carbon dioxide. This provides a practical route for the on-demand generation of deuterated hydrogen gas for other chemical applications or for use in neutron scattering experiments. The study of this reaction with the deuterated substrate can also provide mechanistic insights into the dehydrogenation process itself, helping to identify the origin of the hydrogen atoms (from C-D vs. N-D bonds) that form the D2 gas.

Employing deuterated substrates like Formic acid-d5 (ammonium salt) is a sophisticated method for evaluating catalyst performance and selectivity. By measuring the kinetic isotope effect, researchers can gain fundamental knowledge about the nature of the catalyst's active site and the transition state of the catalytic cycle.

If a large primary KIE is observed, it confirms that the C-D bond cleavage is rate-limiting, which is a critical piece of information for catalyst design. nih.gov For a catalyst to be efficient, the energy barrier of the rate-limiting step must be as low as possible. By understanding which step is the bottleneck, efforts can be directed toward designing new catalysts that specifically lower the activation energy of that step.

Furthermore, KIE studies can shed light on catalyst selectivity. If a reaction can proceed through multiple pathways leading to different products, the presence of deuterium can alter the product ratio. Because the C-D bond is stronger than the C-H bond, pathways involving C-D bond cleavage will be slowed down more significantly. This can favor an alternative reaction pathway that does not involve C-D cleavage in its rate-determining step, thereby changing the selectivity of the catalyst. This effect can be exploited to enhance the formation of a desired product.

Computational Chemistry and Theoretical Studies on Deuterated Formates

Computational chemistry provides powerful tools for investigating reaction mechanisms at a molecular level. In the context of deuterated formates, such as Formic acid-d5 (ammonium salt), theoretical studies are crucial for understanding the subtle but significant effects of isotopic substitution on chemical reactions. These studies often focus on elucidating reaction energetics and the influence of the surrounding chemical environment. By modeling these systems, researchers can gain insights into kinetic isotope effects (KIEs), transition state geometries, and the role of solvents and buffers, which are often difficult to decipher through experimental means alone. proquest.comnih.gov

Modeling Deuterium's Influence on Reaction Energetics

The primary influence of deuterium substitution on reaction energetics is the kinetic isotope effect (KIE), which is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. proquest.com Computational models are extensively used to predict and explain these effects. The difference in mass between hydrogen and deuterium leads to a lower zero-point energy (ZPE) for a carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. rsc.orgnih.gov This generally results in a higher activation energy for cleaving a C-D bond, making the reaction slower. rsc.org

Theoretical calculations, such as those based on transition state theory (TST) and hybrid quantum mechanics/molecular mechanics (QM/MM) techniques, are employed to model the potential energy surface of a reaction. proquest.comnih.govnih.gov These models allow for the calculation of activation barriers and reaction rates for both the deuterated and non-deuterated species. For instance, studies on the decomposition of formate on metal surfaces have used TST to calculate the KIE (kH/kD) and compare it with experimental values, providing insight into the reaction pathway and the geometry of the transition state. proquest.com In enzymatic reactions, such as those involving formate dehydrogenase, computational studies help dissect how the enzyme active site stabilizes the transition state and influences the hydride (or deuteride) transfer. nih.govnih.gov A strong agreement between theoretical and experimental KIE values lends credibility to the proposed reaction mechanism. nih.gov

The table below presents representative data from computational and experimental studies on formate systems, illustrating the impact of deuteration on key kinetic parameters.

SystemSpeciesParameterValueReference
Formate Decomposition on Cu(110)Hydrogenated Formate (HCOO)Activation Energy (Ea)133 kJ/mol proquest.com
Deuterated Formate (DCOO)Activation Energy (Ea)136 kJ/mol proquest.com
Formate Oxidation by Formate DehydrogenaseNormal FormateIntrinsic KIE (kH/kD)2.73 ± 0.20 nih.gov
Deuteroformate(Comparison)
Formate Decomposition on Cu(110) at 300 KHydrogenated Formate (HCOO)kH/kD4.4 ± 1.1 proquest.com
Deuterated Formate (DCOO)(Comparison)

Simulations of Solvent and Buffer Effects

The reaction environment, including the solvent and any buffer species present, can significantly modulate reaction rates and equilibria. Molecular dynamics (MD) and Monte Carlo simulations are powerful computational techniques used to model these environmental effects explicitly. dtic.milrsc.org These simulations treat the solvent and other molecules not as a continuous medium, but as individual particles interacting according to a defined force field.

In simulations involving deuterated formates in aqueous solution, the model would include the deuterated formate anion, the ammonium cation, and a large number of water molecules (either H₂O or D₂O). These simulations can reveal the structure of the solvation shell around the ions, the dynamics of hydrogen/deuterium bonding, and the diffusion of species. rsc.org When studying a reaction, the simulation can show how solvent molecules rearrange to accommodate the changing charge distribution of the reactants as they approach the transition state. nih.gov This is critical because the stabilization (or destabilization) of the transition state relative to the reactants by the solvent directly impacts the reaction's activation energy. nih.govrsc.org

Ammonium formate itself is often used as a buffer in applications like high-performance liquid chromatography (HPLC). atamanchemicals.comwikipedia.orgchemicalbook.com In a computational study, the effects of this buffer would be modeled by including appropriate concentrations of the ammonium cation and formate anion in the simulation. These buffer ions can influence the reaction by altering the local pH, participating in proton/deuteron exchange, or through direct electrostatic interactions with the reacting species. For example, simulations can probe whether an ammonium ion acts as a proton/deuteron donor or if a formate ion acts as an acceptor in a key reaction step.

The following table outlines typical components and parameters that would be considered in a molecular dynamics simulation designed to study the solvent effects on a reaction involving deuterated formate.

Simulation ComponentDescriptionKey ParametersReference
System CompositionThe chemical species included in the simulation box.Deuterated formate ions, ammonium ions, explicit solvent molecules (e.g., D₂O). dtic.mil
Force FieldA set of equations and parameters describing the potential energy of the system.Bond lengths, bond angles, dihedral angles, non-bonded interaction parameters (van der Waals, electrostatic). ucl.ac.uk
Simulation EnsembleThe set of thermodynamic variables held constant (e.g., NVT, NPT).Number of particles (N), Volume (V), Temperature (T), Pressure (P). rsc.org
Solvent ModelRepresentation of the solvent. Can be explicit (individual molecules) or implicit (a continuous dielectric medium).For explicit models: water model (e.g., TIP3P, SPC/E). For implicit: dielectric constant. rsc.org
Analysis MetricsProperties calculated from the simulation trajectory to understand the system's behavior.Radial Distribution Functions (RDFs), diffusion coefficients, hydrogen/deuterium bond lifetimes. rsc.org

Emerging Research Areas and Future Perspectives

Advanced Applications in Metabolomics and Lipidomics Research

The fields of metabolomics and lipidomics, which involve the comprehensive study of small molecules and lipids in biological systems, are increasingly reliant on stable isotope labeling for precise and accurate analysis. Formic acid-d5 (ammonium salt) is positioned to play a significant role in these advanced analytical strategies.

The development of robust and comprehensive analytical methods is critical for distinguishing and quantifying the thousands of metabolites present in a biological sample. In liquid chromatography-mass spectrometry (LC-MS), a cornerstone technique in metabolomics and lipidomics, mobile phase additives are crucial for achieving efficient ionization and separation. Ammonium (B1175870) formate (B1220265) is widely used for this purpose, as it facilitates the formation of protonated molecules [M+H]⁺ or specific adducts like ammonium [M+NH₄]⁺ and formate [M+HCOO]⁻. wur.nl This aids in the identification and quantification of a wide range of compounds, including various lipid classes. wur.nljst.go.jpcdnsciencepub.comnih.gov

The use of Formic acid-d5 (ammonium salt) as a mobile phase additive represents a strategic enhancement of this approach. By introducing a known mass shift, it helps in the unequivocal identification of ammonium and formate adducts, distinguishing them from isobaric interferences—other compounds that have the same nominal mass. This is particularly valuable in complex datasets where multiple analytes might co-elute or have overlapping mass-to-charge ratios. health.gov.au

Modern analytical platforms, such as high-resolution mass spectrometry (HR-MS) and tandem mass spectrometry (MS/MS), are essential for analyzing deuterated analytes. jst.go.jprsc.org Methods are being developed that utilize the predictable mass shifts from deuterated reagents to trigger specific data acquisition modes, enhancing the detection of labeled compounds. enviro.wiki Furthermore, strategies combining LC-HR-MS with Nuclear Magnetic Resonance (NMR) spectroscopy are being proposed to confirm not only the level of deuterium (B1214612) incorporation (isotopic enrichment) but also the structural integrity of the labeled analytes. rsc.org The goal is to create fully validated, comprehensive methods that can automatically and accurately process the large datasets generated in metabolomics and lipidomics research. researchgate.net

Innovations in Deuterated Reagent Design

Development of Novel Synthetic Routes for Deuterated Formate Salts

The synthesis of highly deuterated compounds presents a significant challenge, driving innovation in synthetic methodologies. resolvemass.ca Conventional methods for producing deuterated compounds often involve hydrogen-deuterium exchange reactions using deuterium oxide (D2O) as the deuterium source. resolvemass.ca However, these methods can be time-consuming and may not yield high levels of deuteration. thalesnano.com

Current research is focused on developing more efficient and cost-effective synthetic routes. One approach involves catalytic H-D exchange reactions, which can be streamlined using continuous flow systems. thalesnano.com These systems can generate high-purity deuterium gas from the electrolysis of D2O, which can then be used in deuteration reactions. thalesnano.com Another promising method is the use of hydrothermal Parr reactors for H/D exchange, which allows for the large-scale synthesis of deuterated materials by exposing molecules to D2O at high temperatures and pressures in the presence of a catalyst. ansto.gov.au

A notable example in the synthesis of deuterated compounds is the use of deuterated ammonium formate as a transfer agent in catalytic transfer hydrogenation (CTH). nih.gov This technique has been successfully employed for the dehalogenation of chlorine bound to aromatic nuclei, resulting in the formation of a labeled product. nih.gov Specifically, the use of ND4DCOO- in a deuterated solvent medium has yielded deuterated peptides, with the level of deuterium incorporation measured by fast atom bombardment-mass spectrometry (FAB-MS) and 13C NMR spectroscopy. nih.gov

Exploration of Formic Acid-d5 (Ammonium Salt) in New Synthetic Transformations

The application of deuterated formate salts as reagents in organic synthesis is an expanding area of research. Formic acid and its salts are known to act as reducing agents, where the deprotonated formic acid can split into a hydride and carbon dioxide. organic-chemistry.org This reactivity is being harnessed in various synthetic transformations.

For instance, deuterated formic acid-triethylamine mixtures have been used with ruthenium catalysts for the asymmetric transfer hydrogenation of benzaldehydes, producing deuterated alcohols with high enantiomeric excess. organic-chemistry.org The palladium-catalyzed reductive deuteration of aryl thianthrenium salts represents another innovative application, providing a method to introduce deuterium into aromatic systems. rsc.org

Furthermore, research into the use of ammonium formate in conjunction with a Pd-C catalyst has shown high efficiency in the selective hydrogenation of α,β-unsaturated carbonyl compounds. researchgate.net This suggests that Formic acid-d5 (ammonium salt) could be a valuable reagent for the stereoselective synthesis of deuterated organic molecules. The development of photocatalytic systems using formate as a reductant for the synthesis of α-amino acids further highlights the potential for new synthetic methodologies involving deuterated formate salts. organic-chemistry.org

Challenges and Opportunities in Deuterated Compound Research

Despite the significant potential of deuterated compounds, several challenges hinder their widespread application. However, these challenges also present opportunities for innovation and advancement in the field.

Accessibility and Cost of Highly Deuterated Materials

A primary obstacle in the research and application of deuterated compounds is their high cost and limited accessibility. resolvemass.camarketgrowthreports.com The production of deuterium-enriched starting materials, such as deuterium oxide, is an expensive process. resolvemass.ca This high initial cost is compounded by complex synthesis protocols that require precise control and specialized equipment, further driving up the price of the final deuterated product. resolvemass.ca For example, the cost of deuterated chloroform (B151607) can be four to six times higher than its non-deuterated counterpart. marketgrowthreports.com

The limited number of global facilities capable of producing pharmaceutical-grade deuterated materials at an industrial scale also contributes to their high cost and scarcity. marketgrowthreports.com This reliance on a small number of suppliers can lead to increased procurement costs for researchers and pharmaceutical companies. marketgrowthreports.com However, this challenge presents a significant opportunity for the development of more economical and scalable production methods. Recent developments, such as new enzymatic processes for producing deuterated methanol (B129727) that have been shown to cut production costs by 30%, are a step in the right direction. marketgrowthreports.com Furthermore, organizations like the National Deuteration Facility (NDF) offer access to deuterated molecules through merit-based proposals and collaborative arrangements, which can help to mitigate some of the cost for academic researchers. ansto.gov.au

Advancements in Analytical Instrumentation for Deuterated Species

The accurate characterization of deuterated compounds is crucial for their application. While conventional techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are widely used, they can present challenges when analyzing deuterated species. brightspec.com For instance, MS may not be able to distinguish between deuterated isotopomers of identical mass, and NMR can require large sample quantities and complex data analysis. brightspec.com

Recent advancements in analytical instrumentation are addressing these challenges. High-resolution solid-state NMR spectroscopy is an area of active development, with new methods improving the resolution of spectra for solid materials. annualreviews.org Deuterium NMR (2H NMR) is a particularly useful technique for verifying the effectiveness of deuteration, as a deuterated compound will show a strong peak in the 2H NMR spectrum but not in the proton NMR spectrum. wikipedia.org However, the low natural abundance of deuterium often requires that samples be isotopically enriched. wikipedia.org

To overcome the limitations of traditional NMR, techniques like decoupling both proton and deuterium nuclei in 13C NMR experiments are being employed. nih.gov This allows for the resolution of signals from different isotopologues and accurate quantification of the degree of deuteration at specific molecular sites. nih.gov Furthermore, advances in mass spectrometry, including methods to correct for measurement errors and determine the enrichment of isotopically labeled molecules with greater accuracy, are enhancing the ability to characterize these compounds. nih.gov The development of new analytical techniques and the refinement of existing ones will continue to be a critical area of research, enabling a deeper understanding of the properties and behavior of deuterated species like Formic acid-d5 (ammonium salt).

Q & A

Basic Research Questions

Q. What are the standard analytical methods for quantifying formic acid-d5 (ammonium salt) in complex biological matrices?

  • Methodology : Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for precise quantification. Isotopic dilution with deuterated internal standards (e.g., formic acid-d5) improves accuracy by correcting for matrix effects . For chromatographic separation, employ reverse-phase columns with ammonium formate buffers (e.g., 10 mM, pH 3.5) to enhance ionization efficiency in electrospray ionization (ESI)-MS .
  • Data Validation : Validate methods using spike-recovery experiments in biological fluids (e.g., plasma, serum) to ensure <10% coefficient of variation (CV) in triplicate runs .

Q. How is formic acid-d5 (ammonium salt) synthesized, and what purity standards are critical for research applications?

  • Synthesis : React equimolar amounts of deuterated formic acid (DCOOD) with anhydrous ammonia gas in a controlled environment. Purify via recrystallization in ethanol to achieve >99% isotopic purity .
  • Purity Metrics : Verify purity using nuclear magnetic resonance (NMR) for deuterium incorporation and inductively coupled plasma mass spectrometry (ICP-MS) to exclude metal contaminants (e.g., <1 ppm Fe, Cu) that interfere with enzymatic studies .

Q. What safety protocols are essential when handling formic acid-d5 (ammonium salt) in laboratory settings?

  • PPE Requirements : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Employ fume hoods for weighing and solution preparation due to potential dust inhalation risks .
  • Waste Disposal : Neutralize waste with sodium bicarbonate before disposal. Avoid direct release into water systems, as ammonium salts can disrupt aquatic microbiota .

Advanced Research Questions

Q. How does formic acid-d5 (ammonium salt) affect mitochondrial electron transport in metabolic studies, and how can these effects be mitigated?

  • Mechanistic Insight : Formate inhibits cytochrome oxidase (Complex IV) by competing with oxygen, reducing ATP synthesis and increasing reactive oxygen species (ROS). Use deuterated formate to track metabolic flux via ²H-NMR or isotope-ratio MS .
  • Mitigation Strategies : Co-administer antioxidants (e.g., N-acetylcysteine) at 1–5 mM to scavenge ROS. Monitor ATP/ADP ratios via luciferase assays to quantify energy disruption .

Q. What are the optimal conditions for using formic acid-d5 (ammonium salt) as a mobile-phase additive in LC-MS metabolomics?

  • Buffer Optimization : Prepare 5–20 mM ammonium formate-d5 in water/acetonitrile (95:5 v/v) at pH 2.8–3.5 to enhance ionization of polar metabolites. Avoid concentrations >50 mM, which cause signal suppression in ESI-MS .
  • Application Example : In tryptophan pathway analysis, pair with hydrophilic interaction liquid chromatography (HILIC) to resolve kynurenine and serotonin derivatives with ≤0.5% carryover .

Q. How can researchers resolve contradictory data on formic acid-d5’s role in protein crystallization?

  • Case Study : In crystallizing NAD-dependent GAPDH from Thermoproteus tenax, ammonium formate-d5 (0.2 M) improved crystal resolution to 2.1 Å by stabilizing carboxylate interactions. Contrastingly, in some globular proteins, it induced aggregation due to chaotropic effects .
  • Troubleshooting : Screen concentrations (0.1–1.0 M) and pair with PEG 3350 (10–20% w/v) to balance ionic strength and macromolecular crowding .

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